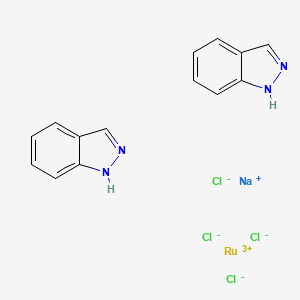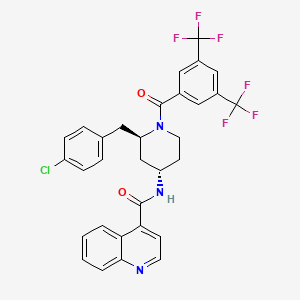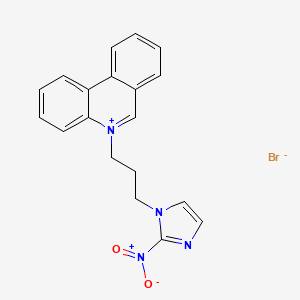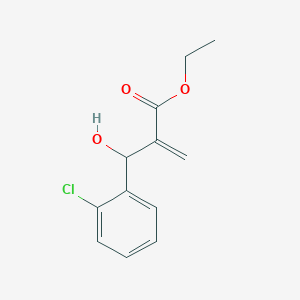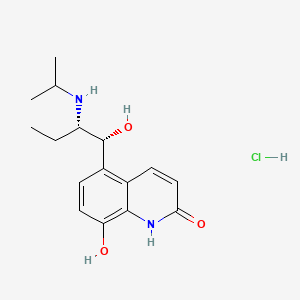
Procaterol hydrochloride hemihydrate
Overview
Description
Procaterol hydrochloride hemihydrate is an orally active β2 adrenoreceptor agonist . It is a potent bronchodilator that can be used for the research of asthma . It is also known as procaterol hydrochloride .
Synthesis Analysis
The synthesis of Procaterol involves acylation of 8-Hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This forms an aminoketone, the carbonyl group of which is reduced by sodium borohydride, giving procaterol .Molecular Structure Analysis
The molecular formula of Procaterol hydrochloride hemihydrate is 2 C16 H22 N2 O3 . 2 Cl H . H2 O and its molecular weight is 671.65 .Physical And Chemical Properties Analysis
The molecular weight of Procaterol hydrochloride hemihydrate is 671.65 and its molecular formula is 2 C16 H22 N2 O3 . 2 Cl H . H2 O .Scientific Research Applications
Treatment of Asthma
Scientific Field
Pulmonology and Respiratory Medicine
Application Summary
Procaterol hydrochloride is primarily used in the treatment of asthma, a chronic inflammatory disease of the airways. It functions as a bronchodilator, providing relief from bronchospasm and improving airflow.
Methods of Application
The compound is administered via inhalation, allowing direct delivery to the lungs. Dosage and frequency depend on the severity of the condition but typically involve regular inhalation of a measured dose using a metered-dose inhaler.
Results and Outcomes
Clinical trials have shown that procaterol hydrochloride effectively reduces asthma symptoms and improves lung function. Spirometry tests often reveal significant improvements in FEV1 (Forced Expiratory Volume in 1 second) post-administration .
Management of Chronic Obstructive Pulmonary Disease (COPD)
Scientific Field
Pulmonology
Application Summary
In COPD management, procaterol hydrochloride assists in alleviating symptoms such as shortness of breath and wheezing. It is particularly useful in stable COPD patients already treated with long-acting bronchodilators.
Methods of Application
Procaterol is used as an assist therapy, inhaled in conjunction with other COPD medications. The Forced Oscillation Technique (FOT) is often employed to measure its effects on respiratory mechanics.
Results and Outcomes
Studies indicate that procaterol provides modest but significant improvements in pulmonary function, with effects lasting up to 2 hours after inhalation. This is measured by improved spirometric readings and FOT parameters .
Cough Variant Asthma (CVA)
Scientific Field
Respiratory Therapy
Application Summary
Procaterol hydrochloride is investigated for its efficacy in treating CVA, characterized by a dry, non-productive cough.
Methods of Application
The treatment involves oral administration of procaterol hydrochloride tablets, often in combination with inhaled glucocorticoids over an 8-week period.
Results and Outcomes
Patients report a decrease in cough symptom scores and an improvement in life quality scores. The compound’s safety profile is also evaluated through the monitoring of adverse events during treatment .
Treatment of Bronchial Asthma
Application Summary
Procaterol hydrochloride is used in the treatment of bronchial asthma, where it acts as a bronchodilator to relieve symptoms such as wheezing and shortness of breath.
Methods of Application
The medication is typically administered through inhalation using a nebulizer or inhaler, delivering the drug directly to the lungs for rapid action.
Results and Outcomes
Patients experience a significant reduction in asthma attacks and an improvement in breathing capacity, often measured by peak expiratory flow rate (PEFR) and FEV1 .
Treatment of Chronic Bronchitis
Scientific Field
Respiratory Medicine
Application Summary
Chronic bronchitis patients benefit from procaterol hydrochloride’s ability to reduce airway obstruction and mucus production.
Methods of Application
Oral tablets or inhalation therapy are used to administer the drug, depending on the patient’s condition and physician’s recommendation.
Results and Outcomes
Improvements in airway clearance and respiratory function are common, with fewer episodes of bronchitis exacerbation reported by patients .
Treatment of Emphysema
Application Summary
In emphysema treatment, procaterol hydrochloride helps improve lung function by dilating the bronchioles and easing the flow of air.
Methods of Application
Inhalation is the preferred method, allowing the drug to reach the affected areas more effectively.
Results and Outcomes
Clinical studies have shown improved lung volumes and decreased dyspnea, enhancing the overall quality of life for emphysema sufferers .
Prevention of Exercise-Induced Asthma
Scientific Field
Sports Medicine and Respiratory Therapy
Application Summary
Procaterol hydrochloride is effective in preventing asthma symptoms that are triggered by exercise.
Methods of Application
Athletes are advised to inhale the medication before engaging in physical activity to prevent bronchoconstriction.
Results and Outcomes
The incidence of exercise-induced asthma attacks is significantly reduced, allowing for better performance and endurance during sports activities .
Management of Respiratory Distress
Scientific Field
Emergency Medicine
Application Summary
Procaterol hydrochloride can be used in acute settings to manage respiratory distress due to its rapid bronchodilatory effects.
Methods of Application
In emergency situations, the drug is administered via a fast-acting inhaler or nebulizer to provide immediate relief.
Results and Outcomes
Patients show quick recovery from respiratory distress, with vital signs stabilizing and oxygen saturation levels improving shortly after administration .
Research on Nitric Oxide Production
Scientific Field
Cardiovascular Pharmacology
Application Summary
Studies have explored the role of procaterol hydrochloride in inducing nitric oxide production, which has implications for cardiovascular health.
Methods of Application
Research typically involves in vitro experiments using arterial strips to observe the effects of the drug on nitric oxide synthesis.
Results and Outcomes
Findings suggest that procaterol hydrochloride may stimulate nitric oxide production, offering potential benefits in managing cardiovascular conditions .
Safety And Hazards
Procaterol hydrochloride hemihydrate is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
8-hydroxy-5-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDBKHAAWUCMT-CVHDTDHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975221 | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meptin | |
CAS RN |
59828-07-8, 62929-91-3 | |
| Record name | Procaterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059828078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



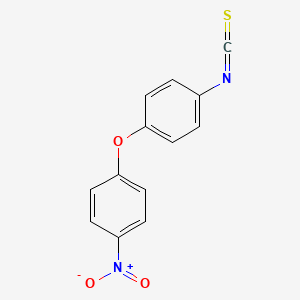
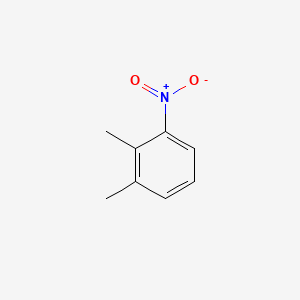
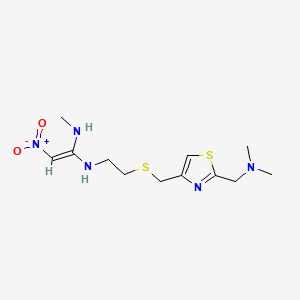
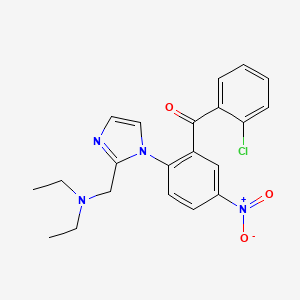
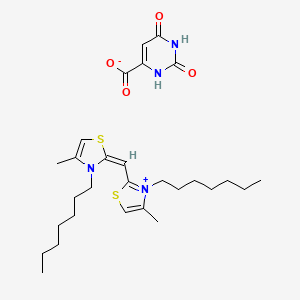
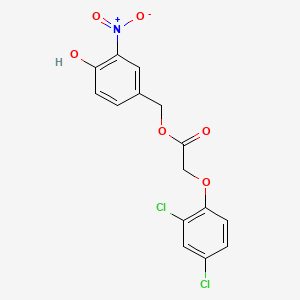
![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)
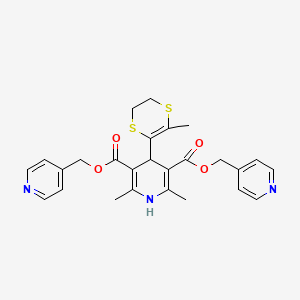
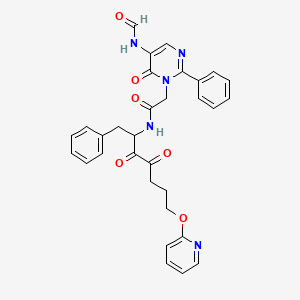
![5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B1679020.png)
